Gliadines

Vue d'ensemble

Description

Simple protein, one of the prolamines, derived from the gluten of wheat, rye, etc. May be separated into 4 discrete electrophoretic fractions. It is the toxic factor associated with CELIAC DISEASE.

Applications De Recherche Scientifique

Science alimentaire Solubilité et caractérisation

Les gliadines, connues pour leur importance en science alimentaire, sont étudiées depuis les années 1700. Des progrès récents ont montré que les this compound peuvent être solubles dans l'eau pure, ce qui permet leur analyse à pH neutre et conduit à une meilleure compréhension de leurs structures hydratées .

2. Réduction de l'allergénicité : modifications technologiques et génétiques La recherche est axée sur la réduction de l'immunogénicité des this compound dans la farine de blé par le biais de modifications technologiques telles que la digestion enzymatique et la modification génétique pour éliminer ou détoxifier les sous-unités protéiques allergènes .

3. Analyse comparative : techniques de diffusion de la lumière dynamique Des analyses comparatives des this compound avec d'autres protéines céréalières comme les sécalines et les hordeines ont été réalisées à l'aide de techniques telles que la diffusion de la lumière dynamique, ce qui permet de comprendre leurs propriétés d'extraction et de structure .

Interaction avec les acides phénoliques Etudes d'organisation moléculaire

L'interaction des this compound avec les acides phénoliques a été étudiée afin de comprendre les changements dans leur organisation moléculaire. Des techniques telles que la spectroscopie infrarouge à transformée de Fourier (FTIR) et la spectroscopie de fluorescence ont été appliquées pour étudier ces effets .

Mécanisme D'action

Target of Action

Gliadins, a class of proteins present in wheat and several other cereals, primarily target the human immune system . They interact with the immune system in genetically susceptible individuals, leading to conditions such as celiac disease . The most allergenic antibodies target ω-5 gliadin, which is encoded by the Gli-1B gene found on the B haplome of wheat .

Mode of Action

Gliadins interact with their targets through a series of biochemical reactions. They are resistant to gastrointestinal proteases, leading to the accumulation of relatively large peptides in the small intestine . These peptides can cross the intestinal epithelium, triggering an immune response . This interaction results in changes in the immune system, leading to inflammation and damage to the intestinal lining in individuals with celiac disease .

Biochemical Pathways

The biochemical pathways affected by gliadins primarily involve the immune response. Gliadins stimulate the release of zonulin, a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract . This increased permeability allows gliadins and other substances to pass into the bloodstream, triggering an immune response . The downstream effects include inflammation and damage to the intestinal lining, which are characteristic of celiac disease .

Pharmacokinetics

The pharmacokinetics of gliadins involve their absorption, distribution, metabolism, and excretion (ADME). Gliadins are resistant to digestion and can cross the intestinal epithelium . Once in the bloodstream, they can distribute throughout the body, triggering an immune response wherever they go .

Result of Action

The primary result of gliadins’ action is an immune response leading to inflammation and damage to the intestinal lining, known as villous atrophy . This damage can lead to a range of symptoms, including diarrhea, abdominal pain, and malnutrition . Over time, this can lead to more serious complications, such as osteoporosis, infertility, nerve damage, and seizures .

Action Environment

The action of gliadins can be influenced by various environmental factors. For example, the presence of sulfur in the soil where wheat is grown can affect the amount of gliadin proteins in the wheat . Sulfur addition to sulfur-deficient soil has been shown to significantly reduce the amount of gliadin proteins, indicating that soil sulfur levels may be related to the biosynthesis of proteins involved in wheat-induced human pathologies .

Analyse Biochimique

Biochemical Properties

Gliadins can be divided into α- (α/β), γ-, and ω-groups, whereas the low-molecular-weight (LMW) gliadins are novel seed storage proteins . The primary structure of each gliadin is divided into several domains, and the long repetitive domains consist of peptide motifs . Conserved cysteine residues mainly form intramolecular disulfide bonds .

Cellular Effects

The rare potential intermolecular disulfide bonds and the long repetitive domains of gliadins play an important role in the quality of wheat flour . These bonds and domains influence the function of cells, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of gliadins involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The genes encoding gliadins are mainly located on the short arms of group 6 and group 1 chromosomes, and not evenly distributed .

Dosage Effects in Animal Models

The effects of gliadins vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Gliadins are involved in several metabolic pathways. They interact with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of gliadins within cells and tissues involve various transporters or binding proteins. These interactions can affect the localization or accumulation of gliadins .

Subcellular Localization

The subcellular localization of gliadins and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

Gliadins are a group of proteins found in wheat and are a key component of gluten. They play a significant role in the biological activity associated with various physiological processes, particularly in relation to celiac disease (CD). This article explores the biological activities of gliadins, focusing on their immunogenic properties, cellular effects, and genetic factors influencing their expression.

Immunogenic Properties

Gliadins are known for their immunogenicity, especially in individuals with celiac disease. The immune response to gliadin peptides can lead to inflammation and damage in the small intestine. Key studies have identified specific gliadin peptides, such as P31–43, that activate the epidermal growth factor receptor (EGFR), which is implicated in the pathogenesis of CD. This activation can cause cytoskeletal rearrangements and promote cell proliferation, mimicking the effects of growth factors like EGF .

Table 1: Immunogenic Peptides of Gliadins

| Peptide | Immunogenicity | Mechanism |

|---|---|---|

| P31–43 | High | EGFR activation, cytoskeletal changes |

| LFEIDEELNEK | Moderate | Suppression of GS activity |

| FATSDLNDLYR | Moderate | Antifungal activity enhancement |

Cellular Effects

Research has demonstrated that gliadin peptides can induce various cellular responses. For instance, gliadin exposure has been shown to enhance cell cycle progression in intestinal epithelial cells. In vitro studies using Caco-2 cells revealed that gliadin peptides could drive cells into the S phase of the cell cycle, similar to the action of EGF . Furthermore, gliadin's ability to interfere with EGFR endocytosis prolongs receptor activation, amplifying its effects on cellular behavior.

Case Study: Gliadin and Cell Proliferation

A study conducted on NIH3T3 fibroblasts highlighted the role of gliadin peptides in promoting DNA synthesis. Cells treated with gliadin exhibited increased BrdU incorporation, indicating enhanced cell cycle entry compared to untreated controls . This suggests that gliadins may contribute to pathological conditions associated with excessive cell proliferation.

Genetic Factors Influencing Gliadin Expression

The genetic architecture underlying gliadin expression has been extensively studied. Recent research identified multiple quantitative trait loci (QTLs) associated with gliadin content across various wheat chromosomes. These QTLs explain a significant portion of phenotypic variation in gliadin levels, which can influence both nutritional properties and immunogenic potential .

Table 2: QTLs Associated with Gliadin Content

| Chromosome | QTL Count | Phenotypic Variation (%) |

|---|---|---|

| 1AS | 5 | 1.97 |

| 1BL | 4 | 3.45 |

| 2AS | 3 | 12.83 |

Propriétés

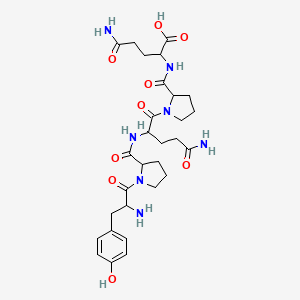

IUPAC Name |

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPUTXBJEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-90-3 | |

| Record name | Gliadins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gliadins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.